molecular formula C22H29O3P B13116989 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B13116989
M. Wt: 372.4 g/mol
InChI Key: AVUPKIFOTAYCAC-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that belongs to the class of oxaphospholes These compounds are characterized by a phosphorus atom incorporated into a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps:

    Formation of the Oxaphosphole Ring: The initial step involves the formation of the oxaphosphole ring. This can be achieved through a cyclization reaction involving a suitable phosphorus-containing precursor and an aromatic compound.

    Introduction of Substituents: The tert-butyl, dimethoxyphenyl, and isopropyl groups are introduced through various substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

The compound’s potential biological applications include its use as a probe in biochemical assays, where its unique structure can interact with specific biomolecules.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. In biological systems, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-4-phenyl-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • 3-(tert-Butyl)-4-(2,6-dimethylphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Uniqueness

Compared to similar compounds, 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to the presence of the dimethoxyphenyl group, which can significantly influence its chemical reactivity and physical properties. This makes it particularly interesting for applications requiring specific electronic or steric properties.

Properties

Molecular Formula

C22H29O3P

Molecular Weight

372.4 g/mol

IUPAC Name

3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3

InChI Key

AVUPKIFOTAYCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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